8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Description
Properties
IUPAC Name |
8-but-3-enyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-11(13)5-7-12(8-6-11)14-9-10-15-12/h2,13H,1,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOLJEJLCSKKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CCC2(CC1)OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70709992 | |
| Record name | 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70709992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142283-61-2 | |
| Record name | 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70709992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 268.3 ± 40.0 °C |
| Melting Point | 70-73 °C |
| Flash Point | 106.7 ± 13.8 °C |
Research suggests that the biological activity of this compound may be attributed to its interaction with various biological pathways. The compound has shown potential in:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antioxidant Activity : Its structure allows it to act as a free radical scavenger, thus contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications for human health:
- Antimicrobial Studies : A study published in the Journal of Natural Products demonstrated that derivatives of dioxaspiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : In vitro assays revealed that similar compounds can reduce the production of nitric oxide in macrophages, indicating potential anti-inflammatory effects .
- Antioxidant Properties : Research has shown that dioxaspiro compounds can enhance the activity of antioxidant enzymes, providing a protective effect against oxidative damage in cellular models .
Scientific Research Applications
Medicinal Chemistry
8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol has shown promise in medicinal chemistry due to its structural features that facilitate interactions with biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to disrupt cellular processes makes it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : Research has suggested that compounds with similar structures possess antimicrobial activities. Thus, this compound could be explored for potential use as an antimicrobial agent.
Materials Science
The unique structure of this compound allows for potential applications in materials science:
- Polymerization : The compound's unsaturation (due to the butenyl group) suggests it could participate in polymerization reactions, leading to the development of new materials with specific properties such as enhanced strength or flexibility.
Biochemical Reagent
As a biochemical reagent, this compound can be utilized in various laboratory settings:
- Synthesis of Derivatives : It can serve as a precursor for synthesizing other complex organic molecules, which may have applications in drug development or as functional materials in nanotechnology.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Research
A study conducted by Takayoshi Yamamoto et al. (1992) investigated the synthesis and biological activity of dioxaspiro compounds related to this compound. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting further exploration into its mechanism of action and therapeutic potential.
Case Study 2: Polymer Development
Research into the polymerization capabilities of dioxaspiro compounds has shown that introducing unsaturated groups can lead to novel polymeric materials with enhanced properties. This opens avenues for developing materials that could be used in coatings or composites.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating substituents (e.g., methoxy, aryl) enhance the stability of the spirocyclic system, while electron-withdrawing groups (e.g., halogens) increase reactivity toward nucleophilic substitution .
- Steric Effects: Bulky substituents (e.g., m-tolyl) may hinder further functionalization at the 8-position, whereas smaller groups (e.g., aminomethyl) facilitate derivatization .
- Synthetic Yields : Methoxy-substituted derivatives exhibit moderate yields (~55–75%), while iodination reactions achieve higher efficiency (74%) due to straightforward halogenation protocols .
Reactivity and Functionalization
The hydroxyl group at the 8-position is a key reactive site:
- Substitution Reactions : The hydroxyl group can be replaced with iodine (as in 8-iodo-1,4-dioxaspiro[4.5]decane) under mild conditions, enabling access to halogenated intermediates .
- Glycosylation : The hydroxyl group acts as an acceptor in glycosylation reactions, forming glycosides with high yields (e.g., 90% for glycoside 4e in ) .
- Polymer Chemistry: Derivatives like 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol serve as initiators for anionic ring-opening polymerization, producing poly(ethylene oxide) (PEO) with controlled molecular weights .
The but-3-en-1-yl group in the target compound introduces additional reactivity:
- Olefin Functionalization : The double bond can undergo hydrofunctionalization (e.g., hydroboration, epoxidation) or participate in cycloaddition reactions, expanding utility in materials science .
Preparation Methods
Base-Mediated Alkylation
The most direct route involves alkylating the hydroxyl-bearing carbon of 1,4-dioxaspiro[4.5]decan-8-ol with but-3-en-1-yl halides. Sodium hydride (NaH) in tetrahydrofuran (THF) is commonly used to deprotonate the alcohol, forming an alkoxide intermediate. Subsequent reaction with 3-butenyl bromide introduces the alkenyl side chain.
Typical Procedure :
-
Starting Material : 1,4-Dioxaspiro[4.5]decan-8-ol (10.0 g, 63.3 mmol)
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Base : NaH (1.52 g, 63.3 mmol) in THF (100 mL) at 0°C
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Alkylating Agent : 3-Bromobut-1-ene (8.7 g, 63.3 mmol)
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Conditions : Stirred at 25°C for 12 h
-
Workup : Quenched with H₂O, extracted with EtOAc, dried (Na₂SO₄), and concentrated
Key Challenges :
-
Competing elimination reactions may reduce yields.
-
Steric hindrance at the spirocyclic carbon necessitates excess alkylating agent.
Grignard Addition to 1,4-Dioxaspiro[4.5]decan-8-one
Ketone Reduction and Ketal Protection
The spirocyclic ketone 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) serves as a precursor. Grignard reagents such as but-3-enylmagnesium bromide add to the ketone, followed by in situ reduction to the alcohol.
Procedure :
-
Step 1 : React 1,4-dioxaspiro[4.5]decan-8-one (15.6 g, 100 mmol) with but-3-enylmagnesium bromide (120 mmol) in THF at −78°C.
-
Step 2 : Quench with ammonium chloride, extract with CH₂Cl₂, and concentrate.
-
Step 3 : Reduce the intermediate ketone with NaBH₄ (3.8 g, 100 mmol) in MeOH at 0°C.
Mechanistic Insight :
The Grignard reagent attacks the ketone carbonyl, forming a tertiary alkoxide, which is protonated to yield the alcohol after workup.
Conjugate Addition-Elimination Strategy
Wittig Olefination
A Wittig reaction introduces the butenyl group via ylide intermediates. Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is treated with LiAlH₄ to yield the allylic alcohol, which undergoes elimination.
Example :
-
Starting Material : Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (2.26 g, 10.0 mmol)
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Reducing Agent : LiAlH₄ (0.24 g, 6.0 mmol) in Et₂O at −78°C
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Product : 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethanol (1.8 g, 85%)
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Elimination : HCl-mediated dehydration forms the butenyl derivative (Yield: 70%)
Industrial-Scale Optimization
Continuous Flow Reactors
To enhance scalability, flow chemistry techniques are employed. A mixture of 1,4-dioxaspiro[4.5]decan-8-ol and 3-butenyl bromide is passed through a Pd/C-packed reactor at 80°C, achieving 80% conversion in 30 minutes.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Alkylation | 65–70% | NaH, THF, 25°C | Straightforward, minimal steps |
| Grignard Addition | 55–60% | Low temperature (−78°C), NaBH₄ reduction | High regioselectivity |
| Wittig-Elimination | 70% | LiAlH₄, HCl | Suitable for unsaturated derivatives |
| Continuous Flow | 80% | Pd/C, 80°C | Scalable, reduced reaction time |
Q & A
Q. Basic Research Focus
- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement, ensuring data-to-parameter ratios >15 to reduce overfitting .
- NMR spectroscopy : Analyze H and C NMR for characteristic signals (e.g., spiro carbon at δ ~100–110 ppm) and coupling patterns of the butenyl group .
- Mass spectrometry : Compare experimental molecular ion peaks (e.g., m/z 158 for the core structure) with theoretical values .
What mechanistic insights exist for its reactivity in hydrosilylation reactions?
Advanced Research Focus
Platinum catalysts (e.g., PtCl) and ligands like XPhos enable regioselective hydrosilylation of the butenyl group. Key observations:
- Steric effects : The spirocyclic scaffold directs silane addition to the terminal alkene, forming (E)-vinyl silanes with >60% yield .
- Kinetic studies : Reaction progress in THF shows pseudo-first-order dependence on silane concentration .
What safety protocols are critical during handling?
Q. Basic Research Focus
- Hazard classification : Acute toxicity (oral, skin) and severe eye irritation require PPE (gloves, goggles, respiratory protection) .
- Spill management : Avoid dust formation; use ethanol-insoluble foam for fire suppression .
- Storage : Store in airtight containers under inert gas to prevent oxidation .
How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Q. Advanced Research Focus
- Solvent effects : Use deuterated DMSO to resolve proton signal splitting caused by hydrogen bonding .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in the spiro ring .
- Cross-validation : Compare experimental IR stretches (e.g., O–H at ~3200 cm) with computational (DFT) predictions .
How can this compound serve as a precursor for complex spirocyclic systems?
Q. Advanced Research Focus
- Ring-opening functionalization : React with Grignard reagents to introduce substituents at the spiro carbon .
- Puckering analysis : Use Cremer-Pople coordinates to quantify ring conformation in derivatives, guiding steric control in catalysis .
- Heterocycle synthesis : Oxidative cleavage of the dioxolane ring followed by re-amination yields nitrogen-containing spiro systems .
What experimental approaches assess its thermal stability?
Q. Advanced Research Focus
- Thermogravimetric analysis (TGA) : Monitor decomposition onset temperatures (typically >200°C) under nitrogen .
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile byproducts (e.g., CO, CO) during pyrolysis .
- Accelerated aging studies : Expose samples to 40–60°C for 30 days to simulate long-term storage stability .
How can automated synthesis platforms improve reproducibility?
Q. Advanced Research Focus
- Flow chemistry : Integrate continuous reactors for precise control of reaction parameters (e.g., residence time, mixing) .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Impurity profiling : Employ LC-MS to detect and quantify dimethylacetal byproducts (<3%) during automated sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
